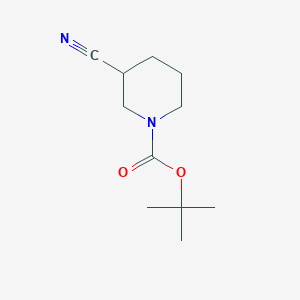

1-N-Boc-3-cyanopiperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFZTXGFHKPSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373535 | |

| Record name | 1-N-Boc-3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-53-3 | |

| Record name | 1-N-Boc-3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyanopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-N-Boc-3-cyanopiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine , with the CAS number 915226-39-0, is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the stable Boc protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for targeted therapeutics. This guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical Properties

(S)-1-N-Boc-3-cyanopiperidine is typically a white to yellow solid, soluble in organic solvents such as methanol.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| CAS Number | 915226-39-0 | [2] |

| Appearance | White to yellow solid/powder | [1][3] |

| Melting Point | 60-65 °C (racemate) | [3][4] |

| Boiling Point | 325.3 °C at 760 mmHg (predicted); 40 °C at 30 mmHg | [3][5] |

| Density | 1.07 g/cm³ (predicted) | [5] |

| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | [6] |

| Synonyms | (S)-tert-Butyl 3-cyanopiperidine-1-carboxylate, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

For the racemic N-Boc-3-cyanopiperidine in CDCl₃, the following characteristic shifts are observed:

-

δ 1.49 (s, 9H): Corresponds to the nine protons of the tert-butyl (Boc) protecting group.

-

δ 1.77 (m, 2H), 1.97 (brs, 1H): Attributed to the methylene protons of the piperidine ring.

-

δ 2.66 (m, 1H): Represents the proton at the C3 position, adjacent to the cyano group.

-

δ 3.35-3.84 (brs, 4H): A broad signal corresponding to the other methylene protons of the piperidine ring adjacent to the nitrogen atom.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on the structure and typical chemical shifts for similar molecules, the expected ¹³C NMR signals for (S)-1-N-Boc-3-cyanopiperidine are:

-

~170 ppm: Carbonyl carbon of the Boc group.

-

~120 ppm: Cyano group carbon.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~28 ppm: Methyl carbons of the Boc group.

-

Piperidine ring carbons: A series of signals between 25-50 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

~2240 cm⁻¹: A sharp peak corresponding to the C≡N (nitrile) stretching vibration.

-

~1690 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretching of the Boc protecting group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Synthesis and Experimental Protocols

The enantioselective synthesis of (S)-1-N-Boc-3-cyanopiperidine is of paramount importance for its use in chiral drug development. A common and efficient strategy involves the stereoselective synthesis of the precursor, (S)-1-N-Boc-3-hydroxypiperidine, followed by conversion of the hydroxyl group to a cyano group.

Workflow for the Enantioselective Synthesis

Caption: Enantioselective synthesis workflow.

Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone

The biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers a green and highly stereoselective route to (S)-1-N-Boc-3-hydroxypiperidine.[8][9][10]

-

Materials: N-Boc-3-piperidone, ketoreductase (KRED) enzyme or whole-cell biocatalyst (e.g., Pichia pastoris), cofactor (NADPH or NADH), cofactor regeneration system (e.g., glucose and glucose dehydrogenase), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

Prepare a buffered solution containing the N-Boc-3-piperidone substrate.

-

Add the ketoreductase enzyme and the cofactor regeneration system.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle agitation.

-

Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine.

-

Protocol 2: Conversion of Hydroxyl to Cyano Group (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for converting the hydroxyl group to a cyano group with inversion of stereochemistry, which is a crucial consideration in chiral synthesis.[4][11][12][13]

-

Materials: (S)-1-N-Boc-3-hydroxypiperidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a cyanide source (e.g., acetone cyanohydrin or zinc cyanide/PPh₃), anhydrous aprotic solvent (e.g., THF or toluene).

-

Procedure:

-

Dissolve (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add DEAD or DIAD to the solution, maintaining the low temperature.

-

Add the cyanide source to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.

-

Quench the reaction and purify the product using column chromatography on silica gel to obtain (S)-1-N-Boc-3-cyanopiperidine.

-

Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, and chiral 3-substituted piperidines are key components of numerous bioactive molecules.

Intermediate for Aurora Kinase Inhibitors

(S)-1-N-Boc-3-cyanopiperidine serves as a crucial intermediate in the synthesis of aurora kinase inhibitors, a class of targeted cancer therapeutics.[3] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. The piperidine ring of the molecule is often incorporated into the inhibitor structure to occupy specific binding pockets of the kinase, enhancing potency and selectivity. The cyano group can be a key pharmacophore or a synthetic handle for further elaboration of the inhibitor molecule.

Logical Relationship in Inhibitor Synthesis

Caption: Role in Aurora Kinase Inhibitor Synthesis.

The related compound, (S)-1-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used to treat certain types of cancer.[8] This highlights the importance of this class of chiral piperidine derivatives in the development of modern targeted therapies.

Safety and Handling

(S)-1-N-Boc-3-cyanopiperidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep the container tightly closed in a dry and cool place, under an inert atmosphere.[6]

This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine for professionals in the field of chemical research and drug development. The detailed information on its properties, synthesis, and applications underscores its significance as a valuable tool in the creation of novel therapeutics.

References

- 1. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 | CID 22458258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. (S)-1-N-Boc-3-cyanopiperidine | 915226-39-0 [amp.chemicalbook.com]

- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mitsunobu Reaction [organic-chemistry.org]

In-depth Technical Guide: Molecular Weight of (R)-1-N-Boc-3-cyanopiperidine

This guide provides a detailed breakdown of the molecular weight of (R)-1-N-Boc-3-cyanopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Weight

(R)-1-N-Boc-3-cyanopiperidine is a derivative of piperidine characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a cyano group at the 3-position with R-stereochemistry. Its chemical properties and molecular weight are fundamental for stoichiometric calculations in synthetic organic chemistry.

Molecular Formula and Weight Summary

The molecular formula for (R)-1-N-Boc-3-cyanopiperidine is C₁₁H₁₈N₂O₂.[1][2][3][4] The precise molecular weight is 210.277 g/mol , though it is often cited as 210.27 g/mol for practical laboratory use.[1][2][3][4]

Table 1: Elemental Composition of (R)-1-N-Boc-3-cyanopiperidine

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 210.277 |

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic abundance.[5][6][7][8][9][10][11]

Logical Relationship of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the straightforward relationship for (R)-1-N-Boc-3-cyanopiperidine.

Caption: Workflow for calculating the molecular weight.

References

- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 2. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 3. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]

- 4. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. princeton.edu [princeton.edu]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

A Technical Guide to 1-N-Boc-3-Cyanopiperidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Boc-3-cyanopiperidine, a pivotal heterocyclic building block in medicinal chemistry. This document outlines its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl 3-cyanopiperidine-1-carboxylate, is a solid, moisture-sensitive compound.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol [1] |

| CAS Number | 91419-53-3[2] |

| Appearance | White to yellow powder[1] |

| Melting Point | 60-65 °C[1] |

| Boiling Point | 40 °C at 30 mmHg[1] |

| Density | 1.07±0.1 g/cm³ (Predicted)[1] |

| Purity | ≥97%[] |

| Solubility | Soluble in Methanol[1] |

| InChI Key | UEFZTXGFHKPSFS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#N[] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) data is a key analytical tool for its characterization.

¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H).[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. A common and efficient method involves the dehydration of the corresponding amide precursor.

General Procedure for the Synthesis of tert-Butyl 3-cyanopiperidine-1-carboxylate

This protocol details the synthesis of this compound from tert-butyl-3-carbamoylpiperidine-1-carboxylate.

Materials:

-

tert-Butyl-3-carbamoylpiperidine-1-carboxylate

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Trifluoroacetic acid anhydride (TFAA)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL).[4]

-

To this solution, add triethylamine (3.1 g, 31.0 mmol).[4]

-

Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.[4]

-

Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.[4]

-

Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).[4]

-

Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Concentrate the organic phase under reduced pressure to yield the product.[4]

This procedure typically results in a high yield of the desired product.[4]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common structural motif in many biologically active molecules. The Boc-protecting group offers stability and allows for selective deprotection and further functionalization, while the cyano group can be transformed into various other functional groups, making it a versatile building block.

A significant application of this compound is in the preparation of inhibitors for aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to various cancers.[5] Therefore, inhibitors of these kinases are promising targets for anticancer drug development. This compound is utilized in the synthesis of complex heterocyclic systems, such as those based on the imidazo-[1,2-a]-pyrazine core, which form the backbone of certain aurora kinase inhibitors.[4]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Role as a building block in synthesizing Aurora Kinase Inhibitors.

References

- 1. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for obtaining tert-butyl 3-cyanopiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The document outlines experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows.

Introduction

Tert-butyl 3-cyanopiperidine-1-carboxylate, also known as N-Boc-3-cyanopiperidine, is a valuable heterocyclic intermediate in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of approved drugs, and the presence of a nitrile group at the 3-position offers a versatile handle for further chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions of the ring. This guide explores two principal synthetic pathways to this important compound.

Synthetic Routes

Two primary and reliable methods for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate are detailed below:

-

Dehydration of tert-Butyl 3-carbamoylpiperidine-1-carboxylate: This is a direct and high-yielding method that converts the corresponding amide into the nitrile.

-

N-Boc Protection of 3-Cyanopiperidine: This approach involves the protection of the commercially available or independently synthesized 3-cyanopiperidine.

Route 1: Dehydration of tert-Butyl 3-carbamoylpiperidine-1-carboxylate

This synthetic pathway involves the dehydration of the amide precursor, tert-butyl 3-carbamoylpiperidine-1-carboxylate, to yield the desired nitrile.

Caption: Synthetic workflow for the dehydration of the amide precursor.

Experimental Protocol:

A common and effective method for this dehydration utilizes trifluoroacetic anhydride (TFAA) in the presence of a base.

Materials:

-

tert-Butyl 3-carbamoylpiperidine-1-carboxylate

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add triethylamine (approximately 7-8 eq).

-

Slowly add trifluoroacetic anhydride (approximately 5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 16 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | tert-Butyl 3-carbamoylpiperidine-1-carboxylate |

| Product | tert-Butyl 3-cyanopiperidine-1-carboxylate |

| Typical Yield | ~87% |

| Purity | High, often requires minimal purification |

| Key Reagents | TFAA, TEA |

| Solvent | Dichloromethane |

| Reaction Time | ~16 hours |

| Temperature | Room Temperature |

Route 2: N-Boc Protection of 3-Cyanopiperidine

This route involves the direct protection of the nitrogen atom of 3-cyanopiperidine (also known as 3-piperidinecarbonitrile) using di-tert-butyl dicarbonate (Boc-anhydride).

Caption: Synthetic workflow for the N-Boc protection of 3-cyanopiperidine.

Experimental Protocol:

This procedure is analogous to the N-Boc protection of similar piperidine derivatives.

Materials:

-

3-Cyanopiperidine (or its salt, e.g., hydrochloride)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., Triethylamine, Sodium hydroxide, or Sodium bicarbonate)

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic system with water)

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-cyanopiperidine (1.0 eq) in the chosen solvent. If starting from a salt, a base is required to liberate the free amine.

-

Add the base (e.g., triethylamine, 1.1-1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, perform an aqueous workup. This may involve washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Cyanopiperidine |

| Product | tert-Butyl 3-cyanopiperidine-1-carboxylate |

| Typical Yield | High (typically >90%) |

| Purity | Generally high |

| Key Reagents | Di-tert-butyl dicarbonate, Base |

| Solvent | Dichloromethane, THF, or biphasic |

| Reaction Time | 1-4 hours |

| Temperature | Room Temperature |

Alternative Synthetic Strategies

While the two routes detailed above are the most common, other synthetic strategies can be envisioned for the preparation of tert-butyl 3-cyanopiperidine-1-carboxylate. These can be valuable for accessing derivatives or when starting materials for the primary routes are unavailable.

Caption: Alternative synthetic approaches from ketone and alcohol precursors.

These alternative pathways include:

-

From N-Boc-3-piperidone: The ketone can be converted to the cyanohydrin followed by dehydration, or directly to the nitrile using reagents like tosyl cyanide.

-

From N-Boc-3-hydroxypiperidine: The alcohol can be converted to the nitrile through a nucleophilic substitution reaction, often after activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), or via a one-pot procedure like the Mitsunobu reaction with a cyanide source.

These methods may offer advantages in specific contexts, such as in the synthesis of chiral derivatives if starting from an enantiomerically pure alcohol.

Conclusion

The synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate can be reliably achieved through at least two high-yielding and straightforward synthetic routes. The choice of method will often depend on the availability and cost of the starting materials. The dehydration of the corresponding amide and the N-Boc protection of 3-cyanopiperidine both represent robust and scalable methods for producing this important building block for drug discovery and development. The alternative strategies outlined provide further options for synthetic chemists, enhancing the accessibility of this versatile intermediate.

In-Depth Technical Guide to the Physical Properties of N-Boc-3-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-cyanopiperidine, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the removable Boc protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of N-Boc-3-cyanopiperidine, supported by experimental details and characterization data.

Core Physical Properties

The physical characteristics of N-Boc-3-cyanopiperidine are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 40 °C at 30 mmHg | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in methanol. | N/A |

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Boc-3-cyanopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons in the molecule.[1]

-

δ 3.84 - 3.35 (brs, 4H): Broad multiplet corresponding to the protons on the piperidine ring adjacent to the nitrogen atom (C2-H and C6-H).

-

δ 2.66 (m, 1H): Multiplet assigned to the proton at the C3 position, which is coupled to the neighboring methylene protons.

-

δ 1.97 (brs, 1H): Broad singlet, likely corresponding to one of the axial protons on the piperidine ring.

-

δ 1.77 (m, 2H): Multiplet for the remaining methylene protons on the piperidine ring.

-

δ 1.49 (s, 9H): A sharp singlet characteristic of the nine equivalent protons of the tert-butyl (Boc) protecting group.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-3-cyanopiperidine would be expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2260-2220 cm⁻¹. The carbonyl (C=O) of the Boc protecting group will exhibit a strong absorption band around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of N-Boc-3-cyanopiperidine.

Synthesis of N-Boc-3-cyanopiperidine

A general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate involves the dehydration of N-Boc-3-piperidinecarboxamide.[1]

Workflow for the Synthesis of N-Boc-3-cyanopiperidine

Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

Procedure:

-

To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 31.0 mmol).[1]

-

Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.[1]

-

After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).[1]

-

Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to yield the product.[1]

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of N-Boc-3-cyanopiperidine.

Melting Point Determination Workflow

Caption: General workflow for melting point determination.

Solubility Testing Workflow

Caption: General workflow for solubility testing.

Safety and Handling

N-Boc-3-cyanopiperidine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry place.

Conclusion

This technical guide has summarized the key physical properties of N-Boc-3-cyanopiperidine, providing a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The tabulated data, along with the outlined experimental protocols and spectroscopic information, offer a solid foundation for the safe and effective use of this important chemical intermediate. Further research to fully characterize its ¹³C NMR and IR spectra, as well as to determine its crystal structure, would be beneficial for the scientific community.

References

N-Boc-3-Cyanopiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-3-cyanopiperidine, a key intermediate in pharmaceutical synthesis. The document details its melting point and solubility profile, alongside standardized experimental protocols for their determination. Furthermore, it outlines the compound's role in the synthesis of targeted therapeutics and provides visual workflows for clarity.

Physicochemical Properties

N-Boc-3-cyanopiperidine is a white to yellow powder, a piperidine derivative containing a nitrile group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This structure lends itself to a specific set of physical and chemical characteristics crucial for its application in drug development.

Melting Point

The melting point of N-Boc-3-cyanopiperidine is consistently reported in the range of 60-65°C[1]. A sharp melting point within this range is indicative of high purity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing reaction conditions, purification strategies, and formulation. While quantitative solubility data for N-Boc-3-cyanopiperidine in a wide range of solvents is not extensively published, its known solubility and the behavior of structurally similar compounds allow for a comprehensive qualitative assessment.

Quantitative Data:

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][2] |

Qualitative Solubility Analysis:

The presence of the bulky, non-polar Boc group significantly influences the solubility profile of the parent piperidine structure. It generally decreases polarity and reduces the capacity for hydrogen bonding with protic solvents[3]. Based on this, and the known solubility of other N-Boc protected piperidines, the following qualitative solubility profile can be inferred:

| Solvent Class | Example Solvents | Predicted Solubility of N-Boc-3-cyanopiperidine | Rationale |

| Polar Protic | Water, Ethanol | Low to Very Low | The hydrophobic Boc group and the overall reduced polarity limit interaction with polar protic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the molecule without the need for hydrogen bond donation. Structurally similar N-Boc compounds show good solubility in these solvents[4]. |

| Non-Polar | Toluene, Hexane | Moderate to High | The increased lipophilicity due to the Boc group enhances solubility in non-polar environments[3]. |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental in chemical research. The following are detailed standard methodologies for these measurements.

Melting Point Determination

The melting point of N-Boc-3-cyanopiperidine can be determined using the capillary method with a melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry N-Boc-3-cyanopiperidine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed through a standardized procedure.

Procedure:

-

Preparation: A small, accurately weighed amount of N-Boc-3-cyanopiperidine (e.g., 10 mg) is placed into a series of labeled vials.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each vial.

-

Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on the visual observation (e.g., soluble, partially soluble, insoluble).

Role in Drug Development

N-Boc-3-cyanopiperidine is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. It is a key intermediate in the preparation of inhibitors for aurora kinases, a family of enzymes that play a crucial role in cell division. Overexpression of these kinases is implicated in various cancers, making them an important therapeutic target[5].

The synthesis of aurora kinase inhibitors often involves the use of N-Boc-3-cyanopiperidine to construct the core piperidine scaffold of the final drug molecule. The Boc protecting group allows for selective reactions at other sites of the molecule before being removed under mild acidic conditions to reveal the piperidine nitrogen for further functionalization.

References

- 1. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]

- 2. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

Spectroscopic and Synthetic Profile of 1-N-Boc-3-cyanopiperidine: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is crucial for efficient and accurate scientific advancement. This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-N-Boc-3-cyanopiperidine, a valuable building block in medicinal chemistry.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic data for this compound (tert-butyl 3-cyanopiperidine-1-carboxylate), a compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.84 - 3.35 | br s | 4H | Piperidine ring protons (CH₂) |

| 2.66 | m | 1H | Piperidine ring proton (CH) |

| 1.97 | br s | 1H | Piperidine ring proton (CH) |

| 1.77 | m | 2H | Piperidine ring protons (CH₂) |

| 1.49 | s | 9H | Boc group (-C(CH₃)₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | Carbonyl carbon (Boc group) |

| 121.9 | Nitrile carbon (-CN) |

| 80.7 | Quaternary carbon (Boc group) |

| 46.4 | Piperidine ring carbon (CH₂) |

| 43.6 | Piperidine ring carbon (CH₂) |

| 30.6 | Piperidine ring carbon (CH) |

| 28.4 | Methyl carbons (Boc group) |

| 24.8 | Piperidine ring carbon (CH₂) |

Note: The assignments are based on typical chemical shifts for similar structures and may require further experimental verification for definitive assignment.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2240 | C≡N stretch (nitrile) |

| ~1690 | C=O stretch (urethane carbonyl) |

| ~1160 | C-O stretch (urethane) |

Note: These are characteristic absorption frequencies and the exact values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 211.1441 | [M+H]⁺ (Calculated for C₁₁H₁₉N₂O₂⁺: 211.1447) |

| 155.0917 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 137.0811 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate from N-Boc-3-piperidinecarboxamide.

Materials and Reagents:

-

N-Boc-3-piperidinecarboxamide

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-piperidinecarboxamide (1.0 g, 4.38 mmol) in anhydrous methylene chloride (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add triethylamine (3.1 g, 30.6 mmol).

-

Slowly add trifluoroacetic anhydride (4.1 g, 19.5 mmol) dropwise to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), partition the mixture between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a suitable IR plate or as a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum in positive ion mode.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-N-Boc-3-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-N-Boc-3-cyanopiperidine. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Core Data Presentation

The 1H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl3) at 400 MHz, exhibits characteristic signals corresponding to the protons of the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group. Due to the conformational flexibility of the piperidine ring and the presence of a chiral center at the C3 position, the proton signals are complex and often appear as broad multiplets.

Table 1: Summary of 1H NMR Spectral Data for this compound in CDCl3

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-9 (Boc, -C(CH3)3) | 1.49 | s | 9H |

| H-4, H-5 (Piperidine) | 1.77 | m | 2H |

| H-3 (Piperidine) | 1.97 | br s | 1H |

| H-2, H-6 (Piperidine) | 2.66 | m | 1H |

| H-2, H-6 (Piperidine) | 3.35 - 3.84 | br s | 4H |

Note: The assignments for the piperidine ring protons are complex due to signal overlap and broadening. The chemical shifts and multiplicities are based on available data and may vary slightly depending on experimental conditions.[1]

Detailed Spectral Analysis

The 1H NMR spectrum is characterized by a prominent singlet at approximately 1.49 ppm, which integrates to nine protons and is assigned to the magnetically equivalent methyl protons of the tert-butyl group of the Boc protecting group.[1]

The protons on the piperidine ring give rise to a series of multiplets in the upfield region of the spectrum. The complexity of these signals is a result of several factors:

-

Diastereotopic Protons: The presence of a substituent at the C3 position renders the methylene protons at C2, C4, C5, and C6 diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.

-

Conformational Isomerism: The piperidine ring can exist in multiple chair and boat conformations, which can interconvert at room temperature. This conformational exchange can lead to broadening of the NMR signals. The bulky Boc group on the nitrogen atom can influence the conformational equilibrium.

-

Spin-Spin Coupling: The protons on adjacent carbons will exhibit spin-spin coupling, leading to the splitting of signals into multiplets. The magnitude of the coupling constants (J-values) is dependent on the dihedral angle between the coupled protons, which is in turn determined by the ring conformation.

A broad signal is observed around 1.97 ppm, which is attributed to the proton at the C3 position.[1] The remaining piperidine protons at positions C2, C4, C5, and C6 appear as a series of overlapping multiplets and broad signals between 1.77 ppm and 3.84 ppm.[1] Due to the significant signal overlap and broadening, a definitive assignment of each individual proton and the extraction of precise coupling constants from a standard 1D 1H NMR spectrum is challenging. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy, would be required for a complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

-

Solvent: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl3), as it is a common solvent for non-polar to moderately polar organic compounds. The residual proton signal of chloroform (CHCl3) at δ 7.26 ppm can be used as an internal reference.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a routine 1H NMR spectrum.

-

Acquisition Time (at): Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate. For more accurate integration, a longer relaxation delay (5 times the longest T1) is recommended.

-

Number of Scans (ns): A minimum of 8 or 16 scans is recommended to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.

-

Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire range of proton chemical shifts for this type of molecule.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl3 at 7.26 ppm) or TMS (0.00 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Logical Relationships in Spectral Interpretation

The interpretation of the 1H NMR spectrum of this compound follows a logical workflow that connects the molecular structure to the observed spectral features.

Caption: Workflow for 1H NMR Spectral Interpretation.

Signaling Pathways of Structural Information

The different parameters of the 1H NMR spectrum provide distinct but interconnected pieces of information about the molecular structure.

Caption: Information Derived from 1H NMR Parameters.

References

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safe Handling of 1-N-Boc-3-cyanopiperidine

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 91419-53-3), a common intermediate in pharmaceutical synthesis.

This compound, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a solid, white to yellow powder.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| CAS Number | 91419-53-3 | [3][4] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [3][5] |

| Molecular Weight | 210.27 g/mol | [3][6][7] |

| Appearance | Solid, White to yellow powder | [1][2][3] |

| Melting Point | 60-69°C | [2][3][8] |

| Boiling Point | 40°C at 30 mmHg | [1][2] |

| Purity | Typically ≥97% | [5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[6][9] It is also very toxic to aquatic life.[9]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Serious eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Label Elements:

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[9][10] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[9][10] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[10][11] |

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

The following workflow diagram illustrates the key steps for safely handling this compound.

Caption: Workflow for handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [9][13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [9][13] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [9][11] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [9][11] |

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Wear appropriate PPE.

-

Sweep up the spilled solid and place it in a suitable, closed container for disposal.[14]

-

Do not let the chemical enter drains.[9]

Disposal:

Dispose of the chemical and its container in accordance with local, state, and federal regulations.[9][11] This material should be disposed of at an approved waste disposal plant.[11]

Experimental Protocols (Cited)

While specific experimental protocols involving this compound are diverse, a general procedure for its use in the synthesis of imidazo[1,2-a]pyrazine core structures, as mentioned in its application, would typically involve the following steps in a controlled laboratory setting:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the appropriate solvent and other starting materials.

-

Reagent Addition: this compound is added to the reaction mixture in a controlled manner, often as a solution or in portions as a solid.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched, and the product is isolated through extraction, filtration, or other separation techniques.

-

Purification: The crude product is purified using methods like column chromatography, crystallization, or distillation to yield the desired compound.

The following diagram illustrates a logical relationship for risk mitigation when using this chemical.

Caption: Hierarchy of controls for risk mitigation.

References

- 1. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 2. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 3. 91419-53-3 this compound AKSci S913 [aksci.com]

- 4. capotchem.com [capotchem.com]

- 5. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]

- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-N-Boc-3-cyanopiperidine | C11H18N2O2 | CID 7009903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. netascientific.com [netascientific.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. peptide.com [peptide.com]

A Technical Guide to Enantiopure 1-N-Boc-3-cyanopiperidine for Pharmaceutical Research and Development

Enantiopure 1-N-Boc-3-cyanopiperidine is a critical chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine scaffold and the versatile cyano group make it an important intermediate for developing novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

A range of chemical suppliers offer both the (R) and (S) enantiomers of this compound, as well as the racemic mixture. The quality and purity of these compounds are crucial for successful synthetic applications, particularly in the development of chiral drugs. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Name(s) | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| AK Scientific, Inc. | This compound | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.27 | - |

| BOC Sciences | (S)-1-N-Boc-3-cyano-piperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[] |

| CymitQuimica (Fluorochem) | (S)-1-N-Boc-3-Cyano-piperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.277 | 97%[2] |

| HENAN SUNLAKE ENTERPRISE CORP. | (S)-1-N-Boc-3-cyanopiperidine | 915226-39-0 ((S)-isomer) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[3] |

| Oakwood Products, Inc. | This compound | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | - | 99%[4] |

| Sigma-Aldrich | 1-Boc-3-cyanopiperidine | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.28 | 97% |

| Protheragen | N-Boc-3-Cyanopiperidine | 91419-53-3 (Racemic) | C₁₁H₁₈N₂O₂ | 210.27 | 97%[5] |

Note: Data is compiled from publicly available supplier information. Researchers should always request a certificate of analysis (COA) for batch-specific data.

Physicochemical Properties

| Property | Value |

| Appearance | White to yellow solid/powder[2][3][5] |

| Melting Point | 60-65 °C[5][6] |

| Boiling Point | 40 °C @ 30 mmHg (lit.)[5][6] |

| Storage Temperature | 2-8 °C[4][5][6] |

| Solubility | Soluble in Methanol[6] |

Experimental Protocols and Methodologies

The synthesis and analysis of enantiopure this compound are crucial for its application in drug discovery. The following sections detail common experimental approaches.

Synthesis of Racemic this compound

The racemic compound is often synthesized from its corresponding carboxamide precursor via dehydration.[6]

General Procedure:

-

Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate in an anhydrous solvent such as methylene chloride.[6]

-

Add triethylamine to the solution.[6]

-

Slowly add a dehydrating agent, such as trifluoroacetic anhydride, dropwise to the mixture.[6]

-

Allow the reaction to stir at room temperature for an extended period (e.g., 16 hours).[6]

-

Upon completion, perform a liquid-liquid extraction using dichloromethane and water to separate the product.[6]

-

The organic layer is then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Enantioselective Synthesis and Resolution

Obtaining the enantiopure forms of 3-substituted piperidines often involves either asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. Biocatalysis, using enzymes like ketoreductases or transaminases, is a powerful method for asymmetric synthesis.[7][8]

1. Asymmetric Enzymatic Amination (Conceptual Workflow): While direct enzymatic cyanation is less common, the cyano group can be derived from an amine or hydroxyl group. A highly relevant approach is the asymmetric synthesis of the corresponding 3-aminopiperidine from a prochiral ketone, which can then be chemically converted.

-

Reaction Setup: A buffer solution (e.g., triethanolamine buffer) is prepared containing an amine donor (e.g., isopropylamine), a cofactor (pyridoxal-5'-phosphate, PLP), and the immobilized transaminase enzyme.[7]

-

Substrate Addition: The prochiral substrate, 1-Boc-3-piperidone, dissolved in a co-solvent like DMSO, is added to the mixture.[7][9]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35-50 °C) for a set duration (e.g., 24 hours).[7]

-

Work-up: After the reaction, the enzyme is filtered off, and the product is extracted from the aqueous phase using an organic solvent.[7] The resulting enantiopure (R)- or (S)-1-Boc-3-aminopiperidine can serve as a precursor to the cyanopiperidine.

2. Chiral Resolution: Chemical resolution of a racemic mixture is another common strategy, though it is often limited to a theoretical maximum yield of 50%. This involves using a chiral resolving agent, such as L-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization.

Analytical Method: Chiral HPLC

To determine the enantiomeric excess (e.e.) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

Example Protocol (Adapted for a related compound):

-

Instrument: Waters HPLC or equivalent with a UV detector.

-

Column: Chiralpak IC (250 × 4.6 mm, 5µm) or equivalent chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric purity.

Visualizations: Synthetic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical synthesis and analysis. The following workflows are presented in the DOT language for use with Graphviz.

Caption: Synthetic routes to enantiopure this compound.

Caption: A typical workflow from synthesis to final product analysis.

Applications in Drug Discovery

Enantiopure this compound is a valuable intermediate primarily because the cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids. This versatility allows for its incorporation into a wide range of molecular scaffolds. For instance, N-Boc-3-cyanopiperidine has been identified as an intermediate used to prepare inhibitors of aurora kinases, which are targets in cancer therapy.[5][6][10] The related (S)-1-Boc-3-aminopiperidine is a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of diabetes.[7] This highlights the importance of the chiral 3-substituted piperidine core in medicinal chemistry.

References

- 2. (S)-1-N-Boc-3-Cyano-piperidine | CymitQuimica [cymitquimica.com]

- 3. (S)-1-N-Boc-3-cyanopiperidine, CasNo.915226-39-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. netascientific.com [netascientific.com]

- 5. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 6. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Primary Amines from 1-N-Boc-3-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine, a valuable building block in medicinal chemistry, from 1-N-Boc-3-cyanopiperidine. The protocols outlined below are based on established chemical literature and offer various methodologies to achieve this transformation, catering to different laboratory setups and substrate sensitivities.

Introduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. In the context of drug discovery and development, the piperidine scaffold is a prevalent structural motif. The synthesis of 1-N-Boc-3-(aminomethyl)piperidine provides a versatile intermediate where the primary amine can be further functionalized, and the Boc-protecting group allows for subsequent manipulation of the piperidine nitrogen. This document details three common and effective methods for the reduction of the nitrile group in this compound while preserving the acid-labile Boc protecting group.

Overview of Synthetic Pathways

The conversion of this compound to 1-N-Boc-3-(aminomethyl)piperidine involves the reduction of the cyano group. The primary challenge lies in achieving high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[1][2] The choice of reducing agent and reaction conditions is crucial for a successful transformation. The methods described herein include catalytic hydrogenation, and two metal hydride-based reductions.

Figure 1: General experimental workflow for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine from this compound, illustrating the different reductive methodologies.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative aspects of the different synthetic methods for the reduction of nitriles. The data is based on general procedures for nitrile reduction and may vary for the specific substrate, this compound.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Notes |

| Catalytic Hydrogenation | Raney® Ni, H₂ (gas) | Methanol/Ethanol | Room Temp. - 80 | 2.5 - 24 h | Good to Excellent | Formation of secondary/tertiary amines can be an issue; addition of NH₃ can improve selectivity.[1][2][3] Palladium-activated Raney-nickel is also effective.[4][5] |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | 0 - Reflux | 1 - 24 h | Good to High | A very powerful reducing agent; requires strictly anhydrous conditions and careful quenching.[6][7][8] Potential for Boc group cleavage under harsh conditions. |

| Catalytic Hydride Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 0 - Room Temp. | 15 h | Moderate to Good | A milder and safer alternative to LiAlH₄, compatible with Boc protecting groups.[9][10][11] |

| Catalytic Hydride Reduction | KBH₄, Raney® Ni | Ethanol | Room Temp. | 45 min | Good to Excellent | A facile and efficient method with high yields reported for various nitriles.[12] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Lithium aluminum hydride is highly reactive with water and protic solvents and should be handled with extreme care under an inert atmosphere.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general method for the catalytic hydrogenation of nitriles.[1][3]

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Ammonia (optional, to suppress secondary amine formation)

-

Celite®

Equipment:

-

Parr hydrogenation apparatus or a flask equipped with a balloon for hydrogen gas

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Optional: To suppress the formation of secondary amine byproducts, the solvent can be saturated with ammonia gas prior to the addition of the catalyst.

-

Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 60-80°C) for 2.5 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-3-(aminomethyl)piperidine, which can be further purified by column chromatography or distillation if necessary.

Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol employs a powerful reducing agent and requires strict anhydrous conditions.[6][7][13]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Glauber's salt (Na₂SO₄·10H₂O) for quenching

-

Ethyl acetate

-

Deionized water

Equipment:

-

Oven-dried glassware

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Reflux condenser

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0°C.

-

Carefully quench the reaction by the sequential dropwise addition of:

-

Water (X mL per X g of LiAlH₄)

-

15% aqueous NaOH (X mL per X g of LiAlH₄)

-

Water (3X mL per X g of LiAlH₄) This should result in the formation of a granular white precipitate.

-

-

Stir the resulting suspension for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify as needed.

Protocol 3: Catalytic Hydride Reduction using Sodium Borohydride and Nickel(II) Chloride

This method is a milder alternative to LiAlH₄ and is compatible with Boc-protection.[9][10][11]

Materials:

-

This compound

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

-

Sodium Borohydride (NaBH₄)

-

Di-tert-butyl dicarbonate (Boc₂O) (optional, for in-situ protection if deprotection occurs)

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (7.0 eq) portion-wise, controlling the effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding water.

-

Filter the mixture to remove the nickel boride precipitate.

-

Concentrate the filtrate to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify as needed.

Concluding Remarks

The choice of method for the synthesis of 1-N-Boc-3-(aminomethyl)piperidine will depend on the available equipment, safety considerations, and the desired scale of the reaction. Catalytic hydrogenation is often preferred for its scalability and atom economy, though catalyst handling and potential side reactions must be managed. LiAlH₄ provides a powerful and often high-yielding route but requires stringent safety precautions. The NaBH₄/NiCl₂ system offers a good balance of reactivity and safety, making it a convenient laboratory-scale method. For all methods, optimization of reaction conditions may be necessary to achieve the best results for this specific substrate.

References

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reducing agent- Lithium Aluminum Hydride Clinisciences [clinisciences.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

Application Note: Catalytic Reduction of 1-N-Boc-3-cyanopiperidine

Abstract

This document provides detailed protocols and application notes for the catalytic reduction of 1-N-Boc-3-cyanopiperidine to its corresponding primary amine, 1-N-Boc-3-(aminomethyl)piperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The protocols described herein focus on the use of Raney® Nickel, a highly effective and widely used catalyst for nitrile hydrogenation.[2][3][4][5] Methodologies covering high-pressure hydrogenation and transfer hydrogenation are presented, accompanied by a summary of typical reaction conditions and safety considerations.

Introduction

1-N-Boc-3-(aminomethyl)piperidine is a versatile chiral building block used in medicinal chemistry and drug development.[1] Its structure, featuring a protected piperidine ring and a primary amine, makes it a valuable intermediate for synthesizing complex molecules, including potent enzyme inhibitors and therapeutic agents.[1] The conversion of the readily available this compound precursor via catalytic reduction of the nitrile group is a common and efficient synthetic strategy.

The reduction of nitriles to primary amines can be challenging due to the potential formation of secondary and tertiary amine byproducts.[2] However, catalytic hydrogenation, particularly with catalysts like Raney Nickel, offers high selectivity and yield under optimized conditions.[2][4] This note details robust protocols for this conversion, providing researchers with a reliable method for producing high-purity 1-N-Boc-3-(aminomethyl)piperidine.

Reaction Scheme

The overall transformation involves the reduction of the cyano group to an aminomethyl group.

References

- 1. chemimpex.com [chemimpex.com]